molecular formula C13H12N2O B021187 4'-Aminobenzanilide CAS No. 17625-83-1

4'-Aminobenzanilide

Cat. No. B021187
CAS RN: 17625-83-1
M. Wt: 212.25 g/mol
InChI Key: GTTFJYUWPUKXJH-UHFFFAOYSA-N
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Description

4'-Aminobenzanilide is a chemical compound that has been studied in various contexts for its potential applications and properties. The research has focused on understanding its synthesis, molecular structure, and various physical and chemical properties.

Synthesis Analysis

4'-Aminobenzanilide and its derivatives are synthesized through various methods. One study describes a series of 4-aminobenzanilides derived from ring-alkylated anilines, indicating a relation to anticonvulsant activity (Clark et al., 1985). Another approach involves aminobenzannulation reactions using pyrrolidine as a trigger for the synthesis of 1-amino-acridines, demonstrating a method for creating 4-aminobenzanilide structures (Belmont & Belhadj, 2005).

Molecular Structure Analysis

The molecular structure of 4'-Aminobenzanilide has been analyzed in several studies. For instance, the stereochemistry of N-methylbenzanilide was elucidated by X-ray analysis, which helps in understanding the structure of related compounds (Itai et al., 1989).

Chemical Reactions and Properties

Various chemical reactions and properties of 4'-Aminobenzanilide have been explored. One study synthesized and tested a large number of analogs of 2-methylbenzanilide for their inhibitory effects on mitochondrial complexes, shedding light on the chemical properties of 4'-Aminobenzanilide derivatives (White, 1989).

Physical Properties Analysis

The physical properties of 4'-Aminobenzanilide include its thermal resistance and transition temperatures. One study involving the synthesis of di(4-aminobenzanilide)ether as an epoxy curing agent highlighted the glass transition temperature and thermal resistance of the compound (Hwang & Lee, 2000).

Chemical Properties Analysis

4'-Aminobenzanilide's chemical properties have been the subject of various studies. For instance, its anticonvulsant activity was investigated, demonstrating its potential in medicinal chemistry (Clark et al., 1986). Additionally, the synthesis and pharmacological evaluation of bivalent ligands derived from 4-amino-2',6'-dimethylbenzanilide provided insights into its chemical behavior and potential applications (Poupaert et al., 1990).

Scientific Research Applications

  • Anticonvulsant Activity : Derivatives of 4'-Aminobenzanilide, such as N‐Phenylphthalimide derivatives, have been found to exhibit anticonvulsant activity. They are particularly effective in the maximal electroshock seizure (MES) test, suggesting potential usefulness in treating epilepsy (Poupaert et al., 1995).

  • Anticancer Properties : Certain derivatives, like 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide, have shown promising anticancer activity against cancer cell lines, such as MCF7 (Theivendren et al., 2018).

  • Treatment of Multiple Sclerosis : 4-Aminopyridine (4-AP), a compound related to 4'-Aminobenzanilide, has been found to improve walking speed and muscle strength in patients with multiple sclerosis. Its slow release formulation shows more robust clinical effects and a more beneficial side-effect profile (Jensen et al., 2014).

  • Epoxy Curing Agent : Di(4-aminobenzanilide)ether, a derivative of 4'-Aminobenzanilide, has been used as an epoxy curing agent. It exhibits a glass transition temperature of 162.4°C and thermal resistance below 330°C (Hwang & Lee, 2000).

  • Neurological Research : 4-Aminopyridine has been studied for its effects on neuronal activity and has been found to increase the threshold and latency of action potentials in neurons (Perreault & Avoli, 1989).

  • Myasthenia Gravis Treatment : 4-Aminopyridine has also shown improvements in muscle strength and neuromuscular transmission in patients with myasthenia gravis (Lundh et al., 1979).

Safety And Hazards

When handling 4’-Aminobenzanilide, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents .

properties

IUPAC Name

N-(4-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFJYUWPUKXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066228
Record name Benzamide, N-(4-aminophenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID2066228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Aminobenzanilide

CAS RN

17625-83-1
Record name N-(4-Aminophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17625-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(4-aminophenyl)-
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Record name Benzamide, N-(4-aminophenyl)-
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Record name Benzamide, N-(4-aminophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-aminobenzanilide
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

Benzoyl chloride (10.7 ml, 92.5 mmol) was added to a stirred solution of 1,4-phenylenediamine (10.0 g, 92.5 mmol) and triethylamine (14.2 ml, 102 mmol) in dichloromethane (250 ml) at 0° C. The reaction was allowed to warm to ambient temperature over 3 hours, the solid was filtered off and water (100 ml) was added to the filtrate, causing precipitation of a second solid. Collection of this solid by suction filtration and drying in vacuo yielded N-benzoyl 4-aminoaniline (5.55 g, 28% yield) as a white solid:
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
CR Clark, RT Sansom, CM Lin… - Journal of medicinal …, 1985 - ACS Publications
… The 4-aminobenzanilide derived from 2,6-dimethylaniline (8) was the most potent anti-MES compound with an EDS0 of 2.60 mg/kg and a protective index of 5.77 (PI = …
Number of citations: 62 pubs.acs.org
SH Hwang, GS Lee - European polymer journal, 2000 - Elsevier
… In order to prepare a high performance epoxy, we synthesized a di(4-aminobenzanilide)ether … The structure of the synthesized di(4-aminobenzanilide)ether was confirmed by fourier …
Number of citations: 15 www.sciencedirect.com
CE Spencer - Journal of the American Chemical Society, 1943 - ACS Publications
The Preparation of 4'-Aminobenzanilide Page 1 2470 Notes Vol. bromine was completed, 49 g. (0.50 mole) of maleic anhydride was added and the stirring was continued for one hour while …
Number of citations: 3 pubs.acs.org
S FISICHELLA, G SCARLATA… - Journal of the Society of …, 1978 - Wiley Online Library
Results on affinity measurements and paper chromatography of some anionic azo dyes, obtained by diazotization of 4‐aminobenzophenone, 2(4′‐amino‐benzoyl)thiophene, 4′‐…
Number of citations: 6 onlinelibrary.wiley.com
A Bacchi, G Cantoni, D Crocco, M Granelli, P Pagano… - …, 2014 - pubs.rsc.org
… effect that an amide substituent may have onto the crystal packing of this class of organometallic compounds, the study has been extended to the secondary amide 4-aminobenzanilide (…
Number of citations: 9 pubs.rsc.org
K Zero, SM Aharoni - Macromolecules, 1987 - ACS Publications
… 553), 2 mol of 4-aminobenzanilide was reacted with 1 mol terephthalic acid. To obtain p-… of the product with 2 mol of 4aminobenzanilide. The oligomers synthesized by these methods …
Number of citations: 39 pubs.acs.org
O Blixt, T Norberg - Journal of carbohydrate chemistry, 1997 - Taylor & Francis
… mg, 0.30 mmol) and 4-aminobenzanilide (420 mg, 1.98 mmol) were dissolved in ethanol-water (2:1, 15 mL). Sodium cyanoborohydride (420 mg) was added and the mixture was stirred …
Number of citations: 33 www.tandfonline.com
P Doig, PA Boriack-Sjodin, J Dumas, J Hu, K Itoh… - Bioorganic & Medicinal …, 2014 - Elsevier
… and reaction with 4′-aminobenzanilide followed by treatment with … of 6 with 4′-aminobenzanilide under acidic conditions … 4′-aminobenzanilide and the appropriate primary amines. …
Number of citations: 18 www.sciencedirect.com
XH Qiu, D Redwine, K Beshah, S Livazovic… - Journal of Membrane …, 2019 - Elsevier
… 108 g/mol) has no CP signal, and only has CP signal when mixed with larger polymers such as nylon or polyaniline and signal decreases with increasing CP time; 4-aminobenzanilide (…
Number of citations: 7 www.sciencedirect.com
JP Idoux, GE Kiefer, GR Baker… - The Journal of …, 1980 - ACS Publications
The directional characteristics of electronic effect transmission via the amide bond have been tested by way of studies on a variety of amide bond systems. pKa’s are reported for series …
Number of citations: 8 pubs.acs.org

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